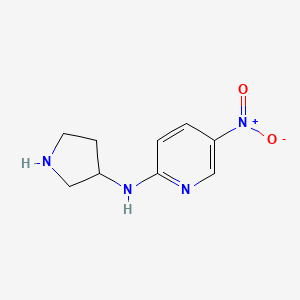

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N4O2 It is characterized by the presence of a pyridine ring substituted with a nitro group and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by nitration of the resulting product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the nitration step may require the use of nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-N-(pyrrolidin-3-yl)pyridin-2-amine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Nitro-N-(pyrrolidin-2-yl)pyridin-2-amine

- 5-Nitro-N-(pyrrolidin-4-yl)pyridin-2-amine

- 5-Nitro-N-(pyrrolidin-3-yl)pyridin-3-amine

Uniqueness

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to the specific positioning of the nitro group and the pyrrolidine ring on the pyridine scaffold. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activities

1. Antidiabetic Activity

Research has shown that derivatives of pyridine compounds can exhibit significant antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle and fat cells. For instance, studies on similar compounds indicated that modifications at the 4-position of the phenyl ring can significantly influence their activity against diabetes . While specific data on this compound is limited, its structural similarity suggests potential effectiveness in this area.

2. Antimicrobial Activity

Nitrogen heterocycles, including pyridine derivatives, have been documented for their antibacterial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could also possess antimicrobial properties, warranting further investigation.

3. Anticancer Activity

Pyridine derivatives are increasingly recognized for their anticancer potential. Studies have demonstrated that compounds with similar scaffolds can inhibit tumor growth in various cancer cell lines. For example, certain pyridine-based compounds have shown moderate cytotoxicity against ovarian cancer cells while exhibiting low toxicity towards non-cancerous cells . The ability of this compound to modulate cancer cell proliferation remains an area for future exploration.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that:

- Substituents on the Pyridine Ring : Variations at the 2 and 4 positions can significantly alter the compound's binding affinity to target proteins.

- Pyrrolidine Moiety : The presence of the pyrrolidine ring enhances selectivity towards specific biological targets, which is pivotal for developing drugs with fewer side effects .

Case Study 1: Antitumor Efficacy

In a study examining related pyridine derivatives, compounds were tested in xenograft mouse models to evaluate their tumor suppression capabilities. Results indicated that modifications to the nitrogen heterocycles improved efficacy without increasing toxicity . This suggests similar outcomes could be expected for this compound.

Case Study 2: Antimicrobial Screening

A comparative analysis of various pyrrole and pyridine derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. These findings highlight the potential for this compound as a lead compound in developing new antibacterial agents .

Propiedades

Fórmula molecular |

C9H12N4O2 |

|---|---|

Peso molecular |

208.22 g/mol |

Nombre IUPAC |

5-nitro-N-pyrrolidin-3-ylpyridin-2-amine |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7/h1-2,6-7,10H,3-5H2,(H,11,12) |

Clave InChI |

IHQXNCLPRLYSSY-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.